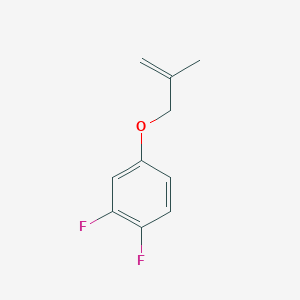
n-(Piperidin-4-ylmethyl)-1h-indazole-5-carboxamide hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
n-(Piperidin-4-ylmethyl)-1h-indazole-5-carboxamide hydrochloride is a chemical compound that belongs to the indazole family. Indazoles are heterocyclic aromatic organic compounds that contain a fused benzene and pyrazole ring. This particular compound is characterized by the presence of a carboxamide group at the 5-position of the indazole ring and a piperidinylmethyl group attached to the nitrogen atom. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, which often enhances the compound’s solubility in water.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of n-(Piperidin-4-ylmethyl)-1h-indazole-5-carboxamide hydrochloride typically involves multiple steps:
Formation of the Indazole Core: The indazole core can be synthesized through various methods, such as the Fischer indole synthesis or the Japp-Klingemann reaction.
Introduction of the Carboxamide Group: The carboxamide group can be introduced by reacting the indazole with a suitable carboxylic acid derivative, such as an acid chloride or an ester, under appropriate conditions.
Attachment of the Piperidinylmethyl Group: The piperidinylmethyl group can be attached via a nucleophilic substitution reaction, where the nitrogen atom of the indazole attacks a suitable electrophile, such as a piperidinylmethyl halide.
Formation of the Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反应分析
Types of Reactions
n-(Piperidin-4-ylmethyl)-1h-indazole-5-carboxamide hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under appropriate conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation.
Substitution: Common reagents for substitution reactions include alkyl halides, acyl halides, and sulfonyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions could introduce a wide variety of functional groups, such as alkyl, acyl, or sulfonyl groups.
科学研究应用
n-(Piperidin-4-ylmethyl)-1h-indazole-5-carboxamide hydrochloride has a wide range of scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies of enzyme inhibition, receptor binding, and other biochemical processes.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, as well as in the production of specialty chemicals.
作用机制
The mechanism of action of n-(Piperidin-4-ylmethyl)-1h-indazole-5-carboxamide hydrochloride depends on its specific molecular targets and pathways
Binding to Receptors: The compound may bind to specific receptors on the surface of cells, triggering a cascade of intracellular signaling events.
Inhibiting Enzymes: The compound may inhibit the activity of specific enzymes, thereby modulating biochemical pathways.
Modulating Ion Channels: The compound may interact with ion channels, affecting the flow of ions across cell membranes and altering cellular activity.
相似化合物的比较
n-(Piperidin-4-ylmethyl)-1h-indazole-5-carboxamide hydrochloride can be compared with other similar compounds, such as:
1h-Indazole-5-carboxamide,n-(3,4-dichlorophenyl)-1-methyl-: This compound has a similar indazole core but different substituents, which may result in different chemical and biological properties.
1h-Indazole-5-carboxamide,n-(4-piperidinylmethyl)-,hydrobromide: This compound is similar but has a different counterion (hydrobromide instead of hydrochloride), which may affect its solubility and stability.
属性
分子式 |
C14H19ClN4O |
|---|---|
分子量 |
294.78 g/mol |
IUPAC 名称 |
N-(piperidin-4-ylmethyl)-1H-indazole-5-carboxamide;hydrochloride |
InChI |
InChI=1S/C14H18N4O.ClH/c19-14(16-8-10-3-5-15-6-4-10)11-1-2-13-12(7-11)9-17-18-13;/h1-2,7,9-10,15H,3-6,8H2,(H,16,19)(H,17,18);1H |
InChI 键 |
OBFPMTZGXOIUTR-UHFFFAOYSA-N |
规范 SMILES |
C1CNCCC1CNC(=O)C2=CC3=C(C=C2)NN=C3.Cl |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-Methyl-5-[2-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-indol-5-yl]-1H-pyrazole-3-carboxylic acid](/img/structure/B8377289.png)




![[2-(1-Ethyl-1H-indol-3-yl)-ethyl]-carbamic acid ethyl ester](/img/structure/B8377317.png)
![1-[2-(4-aminopiperidin-1-yl)ethyl]-7-methoxyquinolin-2(1H)-one](/img/structure/B8377324.png)
![N-isopropyl-5-nitro-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B8377339.png)

![4-(Bicyclo[2.2.1]hept-5-en-2-yl)-1-(4-nitrobenzylidene)thiosemicarbazide](/img/structure/B8377356.png)
